molecular formula C21H26N4O2 B5650618 8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No. B5650618
M. Wt: 366.5 g/mol
InChI Key: UXVZZIGZBDZDQX-UHFFFAOYSA-N
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Description

The synthesis and study of diazaspiro compounds, which include 8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one, have garnered attention due to their intricate structures and potential pharmacological activities. These compounds belong to a broader class of spirocyclic compounds, characterized by their unique bicyclic structures in which a spirolinkage joins two or more rings, one of which is a heterocycle containing nitrogen atoms, such as the diazaspiro[4.5]decan-2-one core.

Synthesis Analysis

The synthetic routes to diazaspiro[4.5]decan-2-one derivatives often involve multi-step synthesis processes, including cycloaddition reactions, ring closure strategies, and functional group transformations. For instance, regioselective synthesis techniques have been employed to create various diazaspiro nona- and deca-diene derivatives, showcasing the versatility of synthetic approaches in manipulating the spirocyclic scaffold (Farag, Elkholy, & Ali, 2008).

properties

IUPAC Name

8-[3-(5-methylpyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16-7-11-22-25(16)12-8-19(26)24-13-9-21(10-14-24)15-18(20(27)23-21)17-5-3-2-4-6-17/h2-7,11,18H,8-10,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVZZIGZBDZDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

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